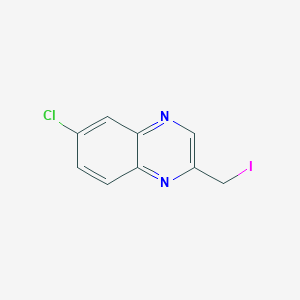
Kadnanolactone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kadnanolactone B involves multiple steps, including the isolation of the compound from the plant material. The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to the complexity of its structure and the challenges associated with its synthesis . Most of the available this compound is obtained through extraction from natural sources.
Analyse Des Réactions Chimiques
Types of Reactions
Kadnanolactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities . These derivatives are often studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Kadnanolactone B involves its interaction with various molecular targets and pathways . The compound exerts its effects by modulating the activity of specific enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Kadnanolactone B is structurally similar to other triterpenoids isolated from the Schisandraceae family . Some of the similar compounds include:
- Kadnanolactone A
- Kadnanolactone C
- Kadnanolactone D
- Kadnanosic acid A
- Kadnanosic acid B
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action . This compound is unique due to its specific structural modifications and the resulting biological activities .
Propriétés
Formule moléculaire |
C30H44O5 |
|---|---|
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
(3Z)-3-[(3R,3aR,8R,10aR,10bS)-8-(2-hydroxypropan-2-yl)-3a,10b-dimethyl-3-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,3,4,6,8,9,10,10a-octahydro-1H-cyclohepta[e]inden-7-ylidene]propanoic acid |
InChI |
InChI=1S/C30H44O5/c1-18-7-11-25(35-27(18)33)19(2)22-14-16-30(6)24-10-9-23(28(3,4)34)20(8-12-26(31)32)17-21(24)13-15-29(22,30)5/h7-8,13,19,22-25,34H,9-12,14-17H2,1-6H3,(H,31,32)/b20-8-/t19-,22+,23+,24+,25-,29+,30-/m0/s1 |
Clé InChI |
CROQYYZLUXCIMD-FCUXJOKCSA-N |
SMILES isomérique |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@H](/C(=C\CC(=O)O)/C4)C(C)(C)O)C)C |
SMILES canonique |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC(C(=CCC(=O)O)C4)C(C)(C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





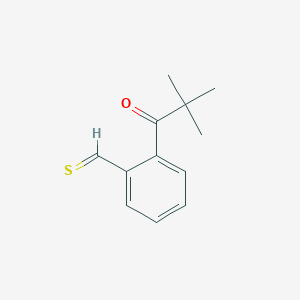

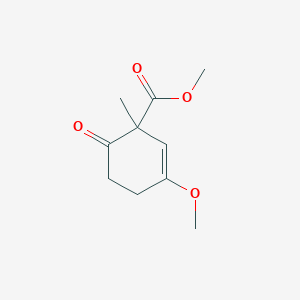
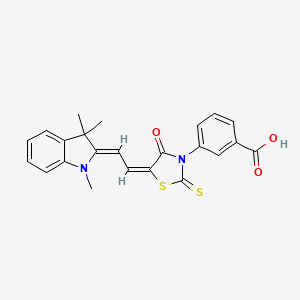
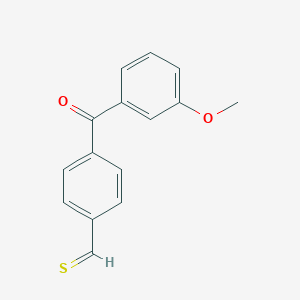
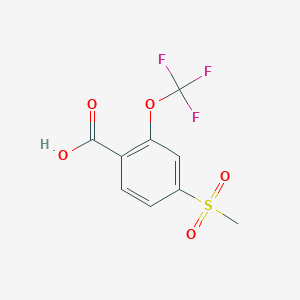
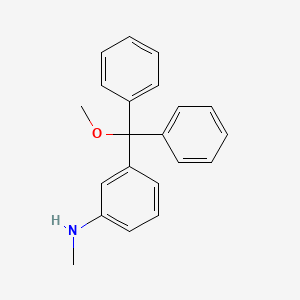
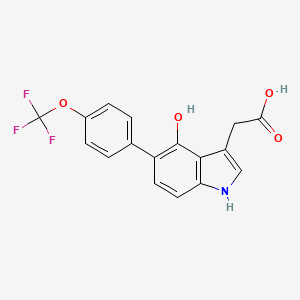
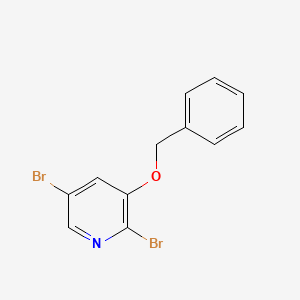
![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
